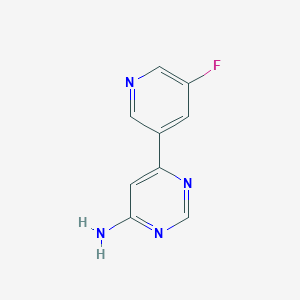

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

説明

“6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .

Synthesis Analysis

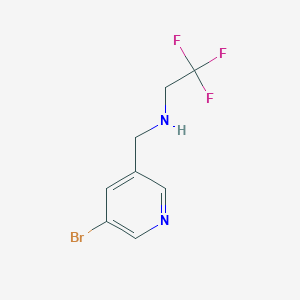

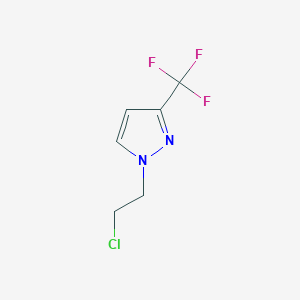

The synthesis of pyrimidinamine derivatives, including “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine”, involves the use of bioisosterism . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . Another study reported the synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis

The molecular structure of “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” and similar compounds has been analyzed in various studies . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .科学的研究の応用

Biotransformation of β-Secretase Inhibitors

- Research Focus : The study investigated the biotransformation of two β-secretase inhibitors, including the compound similar to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine. It explored their metabolic fate and discovered an unusual metabolic pathway in rats (Lindgren et al., 2013).

Phosphodiesterase 1 Inhibitors for Cognitive Impairment

- Research Focus : This study developed a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. The compound 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine was part of this research and showed promising results for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Radioligand Development for Corticotropin-Releasing Hormone Receptors

- Research Focus : The synthesis of a novel potent radiolabeled analog of a nonpeptide corticotropin-releasing hormone type 1 receptor antagonist was explored. This research contributes to the development of PET radiotracers and pharmacological studies (Hsin et al., 2000).

Antimicrobial and Antioxidant Activity

- Research Focus : A series of compounds related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine were synthesized and evaluated for their antibacterial and antioxidant activity, showing mild to moderate effectiveness (Maheswaran et al., 2012).

Quantum Chemical Characterization

- Research Focus : The study performed a quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds. This research is crucial for understanding molecular interactions in these compounds (Traoré et al., 2017).

Antihypertensive Activity

- Research Focus : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine, were evaluated for their antihypertensive activity, with some showing potential for treating hypertension (Bennett et al., 1981).

Synthesis of Novel Derivatives

- Research Focus : The study focused on synthesizing novel derivatives of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine for potential use as antimycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis (Elumalai et al., 2013).

作用機序

Mode of Action

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .

Result of Action

The molecular and cellular effects of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine’s action primarily involve energy production within the cell. By inhibiting mitochondrial complex I, the compound disrupts ATP production, potentially leading to a decrease in cellular energy levels . This could affect various cellular processes and functions that rely on ATP.

将来の方向性

The future directions for research on “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” and similar compounds involve the development of new agrochemicals in which both non-target resistance and target resistance have not evolved . There is also interest in exploring new compounds due to the reported ineffectiveness of the commercial pyrimidinamine fungicide diflumetorim in controlling corn rust .

特性

IUPAC Name |

6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-1-6(3-12-4-7)8-2-9(11)14-5-13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUPPSBSQANON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

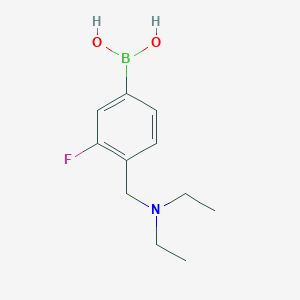

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)

![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)